
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide, also known as CM-11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CM-11 is a member of the family of compounds known as synthetic cannabinoids, which are chemically similar to the active compounds found in the cannabis plant.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide is not fully understood, but it is thought to act primarily through the activation of cannabinoid receptors in the body. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. By activating these receptors, this compound may modulate a variety of physiological processes, including pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, and may also have neuroprotective effects. Additionally, this compound has been shown to have antitumor effects in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide in laboratory experiments is that it is a synthetic compound, which allows for more precise control over dosing and administration. Additionally, its chemical stability and ease of synthesis make it a convenient compound for researchers to work with. However, one limitation of using this compound is that its effects may differ from those of natural cannabinoids found in the cannabis plant, which could limit its relevance to certain research questions.
Direcciones Futuras
There are many potential future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide and other synthetic cannabinoids. One area of interest is the development of more potent and selective compounds that can target specific cannabinoid receptors in the body. Additionally, further studies are needed to fully understand the mechanism of action of these compounds and their potential therapeutic applications. Finally, there is a need for more research on the potential risks and side effects of synthetic cannabinoids, particularly with regard to their effects on the developing brain.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)amine in the presence of a base such as triethylamine. The resulting compound is then purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and may have potential as a treatment for chronic pain conditions such as arthritis.
Propiedades
IUPAC Name |
N-cyclohexyl-4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-8-11-19(12-9-17)25(29)27(22-6-4-3-5-7-22)16-21-15-20-13-10-18(2)14-23(20)26-24(21)28/h8-15,22H,3-7,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNBMOLDVPOSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

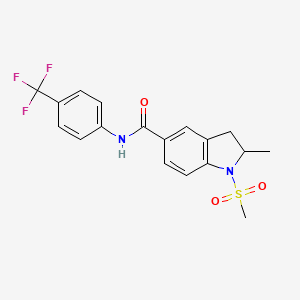

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699484.png)
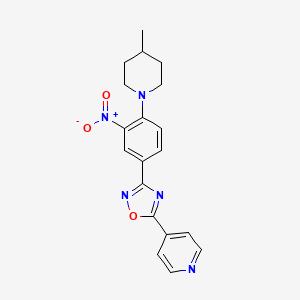

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699499.png)

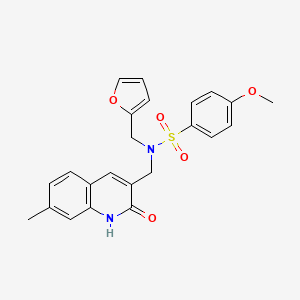
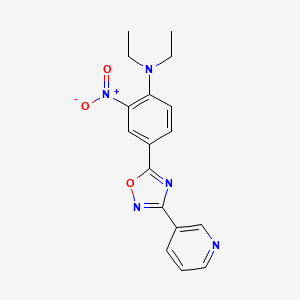
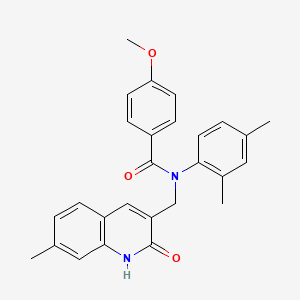


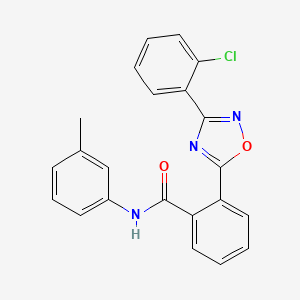
![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)